This compound is identified by the CAS number 1401668-82-3 and falls under the category of new psychoactive substances (NPS). Its structural complexity arises from the presence of both a pyrrolidine ring and a dimethylamino group, which contribute to its biological activity. The compound has been studied for its interactions with various biological targets, including certain kinases, making it relevant in medicinal chemistry and drug development contexts .
The synthesis of (S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one can be approached through several methods, typically involving the following key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions may be conducted under reflux conditions or using microwave-assisted synthesis to enhance reaction rates .
The molecular structure of (S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one features several notable characteristics:
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm stereochemistry and spatial arrangement .
(S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one participates in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
The mechanism of action of (S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one primarily involves interactions with neurotransmitter systems:
Quantitative data on binding affinities and functional assays are essential for elucidating these mechanisms .
The physical and chemical properties of (S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one include:
Other properties such as boiling point, density, and refractive index can provide insights into its behavior in different environments .
(S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one has several scientific applications:
The exploration of this compound continues to expand as new applications are discovered through ongoing research .
Chiral γ-aminoketones represent a privileged structural motif in medicinal chemistry due to their dual functionality as hydrogen bond donors/acceptors and conformational constraints. The specific compound (S)-2-amino-1-((R)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one (CAS: 1401668-82-3) exemplifies this principle with two stereogenic centers that create distinct three-dimensional pharmacophore orientations. The stereochemical configuration directly influences: 1) Target binding affinity through optimized spatial positioning, 2) Metabolic stability via steric protection of labile groups, and 3) Solubility profiles through modulation of crystal packing efficiency [3] [6].
Pyrrolidine-containing compounds exhibit superior membrane permeability compared to flat heteroaromatics, as evidenced by calculated property differences:
Table 1: Physicochemical Comparison of Saturated vs. Unsaturated Heterocycles
Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
LogP | 0.459 | 0.750 | 3.000 |
PSA (Ų) | 16.464 | 13.964 | 0 |
SASA (Ų) | 258.835 | 236.257 | 269.230 |
CI_LogS | 0.809 | -0.542 | -2.709 |
Data derived from Qikprop calculations [3]
The (S,R) configuration of this aminoketone enables optimal vector alignment for interacting with chiral biological targets, a feature exploited in protease inhibitors and G-protein-coupled receptor modulators. Its γ-amino ketone core permits diverse transformations: Reductive amination yields diamines, nucleophilic addition creates tertiary alcohols, and cyclizations form bioactive heterocycles [6].
Pyrrolidine scaffolds have evolved from natural product inspiration (e.g., nicotine 1, aegyptolidine A 5) to synthetic therapeutics, appearing in 37 FDA-approved drugs. The historical development reflects three key phases: 1) Early isolation of pyrrolidine alkaloids (pre-1960s), 2) Proline-derived chiral auxiliaries in asymmetric synthesis (1980s-2000s), and 3) Contemporary use in fragment-based drug design (post-2010) [3]. The target compound's design incorporates lessons from this evolution:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8